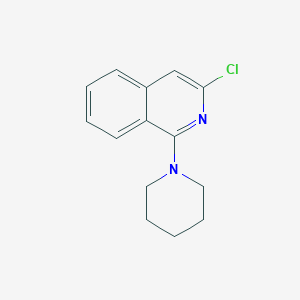

![molecular formula C14H25NO5 B1407260 エチル (1S,3R,4R)-4-{[(tert-ブトキシ)カルボニル]アミノ}-3-ヒドロキシシクロヘキサン-1-カルボン酸エステル CAS No. 1392745-47-9](/img/structure/B1407260.png)

エチル (1S,3R,4R)-4-{[(tert-ブトキシ)カルボニル]アミノ}-3-ヒドロキシシクロヘキサン-1-カルボン酸エステル

説明

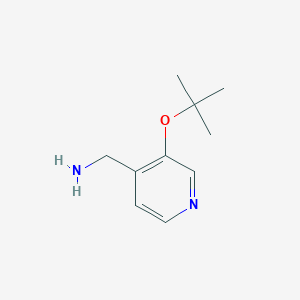

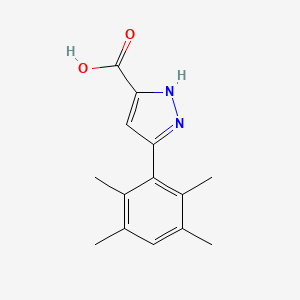

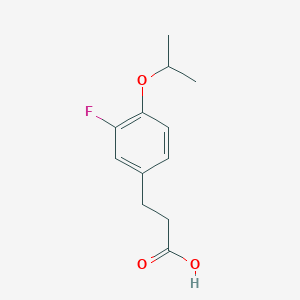

This compound is a derivative of cyclohexane, a six-membered ring, with an ethyl ester, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyl group . The Boc group is a common protecting group in organic synthesis, particularly for amines .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexane ring, which is a six-membered carbon ring. Attached to this ring is an ethyl ester group, a Boc protected amino group, and a hydroxyl group . The stereochemistry is indicated by the (1S,3R,4R) notation, which refers to the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

The Boc group in this compound can be removed under acidic conditions, revealing the free amine . This is a common step in peptide synthesis, where the amine can then react with a carboxylic acid to form an amide bond . The ethyl ester group can also be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar ethyl ester and hydroxyl groups could impart some degree of polarity to the molecule. The Boc group is quite bulky, which could influence the compound’s reactivity .科学的研究の応用

tert-ブチル基の一般的な特性

tert-ブチル基は、そのかさ高い性質による独特な反応性パターンで知られています。この立体障害は、保護された部位での望ましくない反応を阻止するため、合成化学において優れた保護基となることがよくあります。 化学変換にも使用され、生合成および生分解経路にも影響を与えます .

将来の方向性

The use of Boc-protected amino acids in the synthesis of peptides is a well-established field with many potential applications in medicinal chemistry and biology . Future research could explore the use of this specific compound in the synthesis of new peptides or other biologically active molecules .

生化学分析

Biochemical Properties

Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins, including peptidases and proteases, which can cleave the Boc group under specific conditions, allowing the amino acid to participate in further reactions . The nature of these interactions is primarily based on the recognition and cleavage of the Boc group by the enzymes, facilitating the incorporation of the amino acid into peptides and proteins.

Cellular Effects

Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate influences cellular processes by acting as a precursor in peptide synthesis. It can affect cell signaling pathways and gene expression by providing essential amino acids for protein synthesis . The presence of this compound in cells can enhance the production of specific proteins, thereby influencing cellular metabolism and function. Additionally, the compound’s ability to protect amino groups during synthesis ensures that the desired peptides are accurately formed, which can impact various cellular activities.

Molecular Mechanism

The molecular mechanism of ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate involves the protection and subsequent deprotection of the amino group. The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions, releasing the free amino group . This deprotection step is crucial for the compound’s incorporation into peptides. The binding interactions with enzymes, such as peptidases, facilitate the removal of the Boc group, allowing the amino acid to participate in peptide bond formation. This process can also influence gene expression by providing the necessary building blocks for protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the free amino group . Long-term studies have shown that the compound can maintain its protective function for extended periods, ensuring the accurate synthesis of peptides. Prolonged exposure to acidic conditions can lead to degradation and loss of function.

Dosage Effects in Animal Models

The effects of ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate in animal models vary with different dosages. At low doses, the compound can effectively protect amino groups during peptide synthesis without causing adverse effects . At high doses, there may be toxic or adverse effects, including potential disruptions in cellular metabolism and function. Threshold effects have been observed, where the compound’s protective function is optimal at specific concentrations, beyond which adverse effects may occur.

Metabolic Pathways

Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which cleave the Boc group and allow the amino acid to participate in further reactions . This process can affect metabolic flux and metabolite levels by providing essential amino acids for protein synthesis. The compound’s role in these pathways ensures the accurate formation of peptides and proteins, which are crucial for various cellular functions.

Transport and Distribution

Within cells and tissues, ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, ensuring its availability for peptide synthesis. The compound’s distribution is influenced by its chemical properties, including its stability and solubility, which affect its transport within cells.

Subcellular Localization

The subcellular localization of ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate is primarily determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles, where it can exert its protective function during peptide synthesis. The compound’s localization can affect its activity and function, ensuring that the amino groups are protected until they are needed for peptide bond formation.

特性

IUPAC Name |

ethyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOLXBLTNBWCNP-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)

![1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407193.png)

![2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407195.png)

![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)